

Addressing challenges in CNS delivery of Neladalkib

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Compound of Interest		
Compound Name:	Neladalkib	
Cat. No.:	B12377415	Get Quote

Technical Support Center: Neladalkib CNS Delivery

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the central nervous system (CNS) delivery of **Neladalkib**.

Frequently Asked Questions (FAQs)

Q1: What is Neladalkib and why is its CNS delivery a focus?

A1: **Neladalkib** (NVL-655) is a potent and selective next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] Its development is focused on overcoming resistance to previous ALK inhibitors and effectively treating ALK-positive cancers, which have a high incidence of brain metastases.[1] Therefore, its ability to penetrate the central nervous system (CNS) is a critical aspect of its therapeutic potential.[3]

Q2: What is the primary barrier to **Neladalkib**'s delivery to the CNS?

A2: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a



therapeutic agent like **Neladalkib** to be effective against brain metastases, it must efficiently cross the BBB to reach its target.

Q3: How is Neladalkib designed to overcome the blood-brain barrier?

A3: **Neladalkib** is specifically designed for enhanced CNS penetrance.[3] While specific formulation details are proprietary, strategies for CNS-penetrant tyrosine kinase inhibitors (TKIs) often involve optimizing physicochemical properties such as molecular size, lipophilicity, and reducing susceptibility to efflux transporters at the BBB.[4]

Q4: What are the key parameters to assess the CNS penetration of Neladalkib?

A4: The key pharmacokinetic parameters include the unbound brain-to-plasma concentration ratio (Kp,uu,brain) and the cerebrospinal fluid (CSF)-to-plasma concentration ratio.[5][6][7] The Kp,uu,brain is considered the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug in the brain.[5]

Troubleshooting Guide Low In Vitro BBB Permeability

Troubleshooting & Optimization

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Potential Cause	Recommended Action	
High Efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)	Co-administer Neladalkib with known inhibitors of P-gp (e.g., verapamil, cyclosporin A) or BCRP (e.g., Ko143) in your in vitro model to confirm if efflux is the primary issue.[8]	
Suboptimal Physicochemical Properties	If not already optimized, consider if analogues of Neladalkib with increased lipophilicity or reduced molecular weight could be synthesized and tested. However, this is a significant medicinal chemistry effort.	
Poor Cell Culture Model Integrity	Ensure the transendothelial electrical resistance (TEER) values of your in vitro BBB model are sufficiently high to represent a tight barrier. Low TEER values indicate a leaky barrier, which may not accurately reflect in vivo conditions.	
Incorrect Formulation/Solubility Issues	Ensure Neladalkib is fully solubilized in the assay medium. Poor solubility can lead to artificially low permeability values. Consider using solubility enhancers if necessary.	

Low In Vivo Brain Penetration in Animal Models



Potential Cause	Recommended Action	
High Plasma Protein Binding	Determine the fraction of unbound Neladalkib in plasma. High plasma protein binding can limit the amount of free drug available to cross the BBB.	
Rapid Metabolism	Assess the metabolic stability of Neladalkib in liver microsomes and in plasma. Rapid metabolism can reduce the overall exposure and the amount of drug reaching the brain.	
Active Efflux at the BBB	If not already conducted, perform in vivo studies in P-gp and/or BCRP knockout mice to determine the impact of these efflux transporters on brain accumulation.	
Inaccurate Dosing or Formulation	Verify the stability and concentration of the dosing solution. For oral administration, assess the oral bioavailability to ensure adequate systemic exposure.	

Data Presentation

Table 1: Comparative CNS Penetration of ALK Inhibitors (Proxy Data)

Note: Specific preclinical data for **Neladalkib** is not publicly available. This table presents data from other CNS-penetrant ALK inhibitors to provide a comparative context for expected performance.



Parameter	Crizotinib	Alectinib	Lorlatinib	Expected Range for Neladalkib
Unbound CSF- to-Plasma Ratio	~0.0026[9]	~0.79[9]	~0.77[9]	High (similar to Alectinib/Lorlatini b)
P-gp Substrate	Yes[7]	No[7]	Weak[7]	Likely a weak substrate or non- substrate

Experimental Protocols Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of **Neladalkib** across an in vitro BBB model.

Materials:

- Transwell® inserts (e.g., 24-well, 0.4 μm pore size)
- Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell line
- Cell culture medium and supplements
- Neladalkib stock solution (in DMSO)
- · Lucifer yellow or another low-permeability marker
- LC-MS/MS for quantification

Methodology:

 Seed hCMEC/D3 cells on the apical side of the Transwell® inserts and culture until a confluent monolayer is formed, as confirmed by TEER measurements.



- Prepare the dosing solution of Neladalkib in assay buffer.
- Replace the medium in the apical (donor) and basolateral (receiver) chambers with fresh assay buffer.
- Add the Neladalkib dosing solution to the apical chamber.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
- At the end of the experiment, collect samples from the apical chamber.
- Analyze the concentration of Neladalkib in all samples by LC-MS/MS.
- To assess barrier integrity, add Lucifer yellow to the apical chamber at the beginning of the experiment and measure its concentration in the basolateral chamber at the end.
- Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Rodent Brain Distribution Study

Objective: To determine the brain-to-plasma concentration ratio of **Neladalkib** in a rodent model.

Materials:

- Male Sprague-Dawley rats or C57BL/6 mice
- Neladalkib formulation for oral or intravenous administration
- Surgical tools for brain and blood collection
- Homogenizer for brain tissue
- LC-MS/MS for quantification

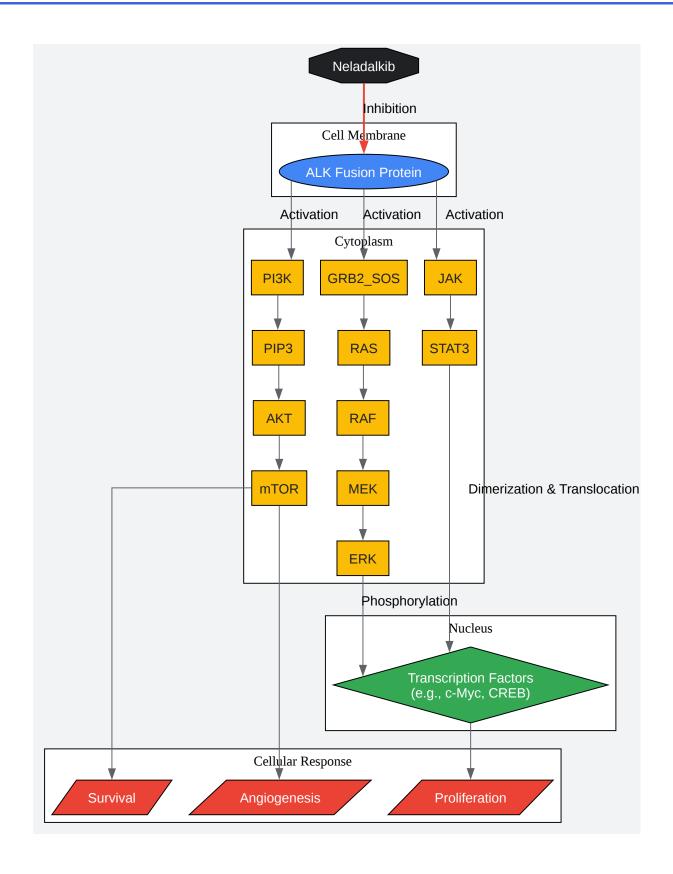
Methodology:



- Administer **Neladalkib** to the animals at a predetermined dose and route.
- At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.
- Immediately collect trunk blood (for plasma) and the whole brain.
- Process the blood to obtain plasma.
- Weigh the brain and homogenize it in a suitable buffer.
- Extract Neladalkib from plasma and brain homogenate samples.
- Quantify the concentration of Neladalkib in both plasma and brain homogenate using a validated LC-MS/MS method.
- Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).

Visualizations

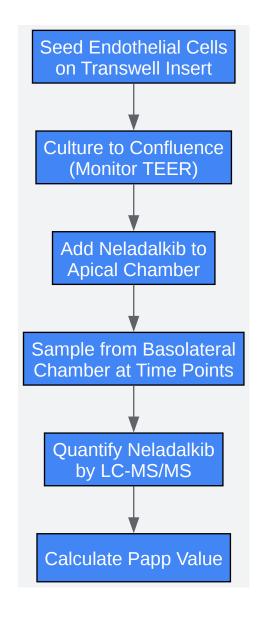




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Caption: ALK Signaling Pathway Inhibition by Neladalkib.

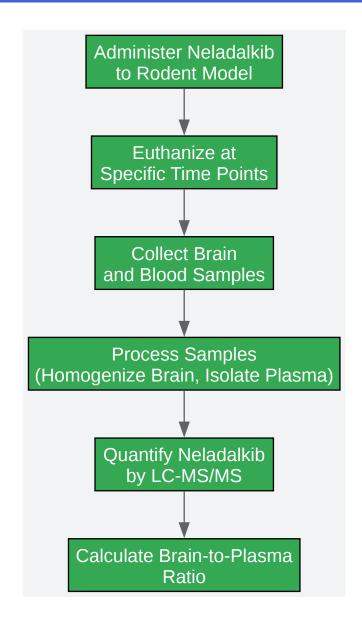




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Caption: In Vitro BBB Permeability Assay Workflow.





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Caption: In Vivo Brain Distribution Study Workflow.

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